2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate
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Overview
Description
2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzoylamino group, an acetylamino group, and a thiophenecarboxylate group, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the acylation of 2-aminoethyl thiophenecarboxylate with benzoyl chloride, followed by the acetylation of the resulting intermediate with acetic anhydride. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and catalysts like pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino or acetylamino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved could include inhibition of key metabolic enzymes or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its pharmacological activities and used as a scaffold in drug design.
Benzoylacetate derivatives: Commonly used in organic synthesis and pharmaceutical research.
Uniqueness
2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and potential applications in various fields. Its structure allows for diverse chemical reactions, making it a valuable compound in synthetic organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-[(2-benzamidoacetyl)amino]ethyl thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-14(11-18-15(20)12-5-2-1-3-6-12)17-8-9-22-16(21)13-7-4-10-23-13/h1-7,10H,8-9,11H2,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJGSDUYLRHUAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCCOC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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